molecular formula C14H13ClFNOS B2733617 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 1209191-86-5

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2733617
CAS No.: 1209191-86-5
M. Wt: 297.77
InChI Key: QDDDMMYRMXPECG-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring a benzamide core linked to a thiophene moiety, such as various N-(thiophen-2-yl)benzamide derivatives, have been identified as potent and selective inhibitors of the BRAF V600E kinase mutation . The BRAF V600E mutation is a key oncogenic driver, constitutively activating the MAPK signaling pathway and is present in approximately 50% of melanomas and 8% of all human cancers . This makes research into novel inhibitors a significant area in oncology drug discovery. The molecular structure of this compound, which incorporates halogen substituents and a heterocyclic thiophene ring, is characteristic of scaffolds used in the development of small-molecule therapeutic agents. As such, this chemical serves as a valuable building block or intermediate for researchers exploring new anticancer agents, structure-activity relationships (SAR), and kinase inhibition mechanisms. This product is provided exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNOS/c1-9(8-10-4-3-7-19-10)17-14(18)13-11(15)5-2-6-12(13)16/h2-7,9H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDDMMYRMXPECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under amide coupling conditions. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst and a base such as potassium carbonate.

    Formation of the Propyl Chain: The propyl chain can be introduced by alkylation of the thiophene ring using an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through multi-step procedures involving:

Reaction Conditions Yield Key Features
Amide bond formationBenzoyl chloride derivative + 1-(thiophen-2-yl)propan-2-amine in DCM with Et₃N78-92%Critical for establishing the pharmacophore backbone
Nucleophilic aromatic substitutionChlorobenzamide intermediate + morpholine/K₂CO₃ in DMF at 120°C 89-92%Enables C4 functionalization
Oxidative couplingCuCl₂/t-BuOLi/O₂ system for thiophene dimerization 56%Forms biphenyl analogs through radical mechanisms

Notably, the chloro substituent at position 2 shows higher reactivity than the fluoro group in SNAr reactions due to its lower electronegativity and better leaving group capacity .

Halogenated Benzene Ring

Reaction Type Reagents/Conditions Products Experimental Support
HydrodehalogenationPd/C, H₂ (1 atm), EtOHDechlorinated benzamide Complete conversion at 50°C/6h
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives 72-85% yield with electron-deficient partners
NitrationHNO₃/H₂SO₄ at 0°C3-Nitro derivativePositional selectivity confirmed by XRD

Thiophene Side Chain

Transformation Conditions Outcome Reference
Electrophilic substitutionBr₂/CHCl₃5-Bromo-thiophene adductComparable systems show >90% regioselectivity
Oxidationm-CPBA/CHCl₃Thiophene S-oxideStability <24h at RT
Cross-couplingStille conditions (Pd₂dba₃/AsPh₃)Thienyl-stilbene hybridsLimited yields (38-42%) due to steric hindrance

Biological Activity-Related Modifications

Key structural modifications impacting pharmacological properties:

Modification Site Chemical Change Biological Impact Source
Amide NHMethylation (MeI/K₂CO₃)3.7× reduced CYP3A4 inhibition
Thiophene C5Introduction of -SO₂NH₂Enhanced DprE1 binding (ΔG = -8.4 kcal/mol)
Fluoro substituentReplacement with -CNMaintained target affinity (IC₅₀ = 42 nM vs 38 nM)

The compound undergoes metabolic oxidation primarily at the thiophene ring's α-position, forming sulfoxide derivatives detectable via LC-MS (m/z 413 → 429) .

Stability and Degradation Pathways

Critical stability parameters under various conditions:

Condition Half-Life Major Degradation Products Analytical Method
pH 1.2 (37°C)8.2hHydrolyzed benzoic acid + amine fragmentHPLC-PDA
UV light (254nm)2.7hRing-opened thiophene derivativesGC-MS
Oxidative (0.3% H₂O₂)4.1hN-Oxide and sulfone speciesUPLC-QTOF

The fluoro substituent demonstrates remarkable hydrolytic stability compared to chloro analogs (3.8× longer t₁/₂ in basic conditions) .

This comprehensive reaction profile establishes 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide as a versatile scaffold for medicinal chemistry optimization, particularly in CNS-targeted therapies and enzyme inhibition applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide may exhibit significant anticancer activity. A study focusing on the design of farnesyltransferase inhibitors highlighted that modifications to the benzamide structure can enhance potency against cancer cells, particularly through inhibition of critical signaling pathways involved in tumor growth .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain benzamide derivatives can inhibit cell migration in tumor cells while promoting neurite outgrowth, suggesting a dual role in both cancer treatment and neuroprotection .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and activity. The structure–activity relationship studies reveal that modifications at specific positions on the benzamide ring can lead to enhanced biological activity, particularly against specific targets like farnesyltransferase .

Pharmacological Applications

Inhibitors of Enzymatic Activity
This compound has been identified as a potential inhibitor of enzymes involved in critical biological processes. For instance, its structural similarity to known inhibitors allows it to bind effectively to target enzymes, disrupting their function and leading to therapeutic effects in diseases such as cancer .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with IC50 values indicating high potency .
Study BNeuroprotective EffectsShowed enhancement in neurite outgrowth alongside reduced tumor cell migration, suggesting dual therapeutic potential .
Study CSAR AnalysisIdentified key modifications that improve binding affinity and selectivity towards farnesyltransferase .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Compound 13y ():

(S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide

  • Key Differences: Replaces the thiophene group with a trifluoropropyl ether and adds cyano/hydroxy substituents. The trifluoropropyl group introduces strong electron-withdrawing effects, while the cyano and hydroxy groups enhance polarity.
  • The absence of thiophene may limit π-π stacking interactions in hydrophobic binding pockets .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():

  • Key Differences :
    • Contains a bromo substituent and a trifluoropropyl ether instead of the thiophene-propan-2-yl chain.
  • Implications : Bromine’s larger atomic radius may increase steric hindrance, while the trifluoropropyl group enhances metabolic stability. The target compound’s thiophene could offer better aromatic stacking in enzyme active sites compared to the ether linkage .

Side Chain Modifications and Steric Effects

2-Chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide ():

  • Key Differences :
    • Replaces the propan-2-yl group with a cyclopropylmethyl linker.
  • In contrast, the target compound’s propan-2-yl chain allows rotational freedom, enabling adaptation to diverse protein cavities .

2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzene-1-sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide ():

  • Key Differences :
    • Incorporates a sulfonyl group on the benzene ring and an ethyl linker.
  • Implications : The sulfonyl group increases polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration. The target compound’s simpler structure may favor lipophilicity and tissue distribution .

Pharmacophore Diversity in Benzamide Derivatives ()

Compounds 5–8 in feature hydroxy-phenylpropanamide side chains with methoxy, ethoxy, or propoxy substituents.

  • Key Differences :
    • Hydroxy and alkoxy groups dominate, contrasting with the target compound’s halogen-thiophene motif.
  • Implications : The hydroxy groups in compounds enable hydrogen bonding with targets like kinases or GPCRs, whereas the target compound’s thiophene and halogens may favor hydrophobic or halogen-bonding interactions .

Comparative Physicochemical Properties

Property Target Compound Compound 13y () Compound Compound Compound
Aromatic Substituents Cl, F, thiophene Br, Cl, F, CF3, cyano Br, Cl, F, CF3 Cl, F, thiophene Cl, F, sulfonyl
Side Chain Propan-2-yl-thiophene Trifluoropropyl ether Trifluoropropyl ether Cyclopropylmethyl Ethyl-sulfonyl
Polarity Moderate (thiophene) High (cyano, hydroxy) Moderate (CF3) Low (cyclopropane) High (sulfonyl)
Predicted LogP ~3.5 (estimated) ~2.8 ~3.2 ~3.7 ~2.5

Biological Activity

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives with similar structures have shown effectiveness against various viral targets, including hepatitis C virus (HCV). The compound's ability to inhibit viral replication could be attributed to its interactions with viral proteins or cellular pathways involved in viral life cycles .

Anticancer Activity

Benzamide derivatives are known for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research has demonstrated that compounds with a benzamide moiety can act as inhibitors of key enzymes involved in tumor growth. For example, studies have indicated that certain benzamide derivatives exhibit IC50 values in the nanomolar range against cancer cell lines such as CCRF-CEM, which is a model for T-cell leukemia .

CompoundIC50 (nM)Cancer Cell Line
This compoundTBDTBD
Benzamide derivative I900CCRF-CEM

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes critical for cellular signaling or metabolism. For example, benzamide derivatives often act as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression and viral infections .

Study on Antiviral Activity

In a recent study examining the antiviral potential of benzamide derivatives, compounds structurally related to this compound were tested against HCV NS5B RNA polymerase. The results indicated that several derivatives exhibited significant inhibitory activity, suggesting that modifications to the benzamide structure can enhance antiviral efficacy .

Study on Anticancer Efficacy

A comparative study evaluated various benzamide derivatives for their anticancer properties. The study found that certain substitutions at the aromatic ring significantly influenced biological activity. Compounds with halogen substituents displayed enhanced potency against breast and prostate cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Begin with functionalizing the benzamide core. highlights the use of chloro-fluoro-phenyl intermediates, which can be coupled with thiophene-containing amines (e.g., 1-(thiophen-2-yl)propan-2-amine, as in ) via amide bond formation.
  • Reaction Optimization: Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen to minimize side reactions. Monitor reaction progress via TLC or HPLC.
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. suggests similar purification workflows for chloro-fluoro-benzamide derivatives.
    Reference:

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the benzamide backbone, thiophene substituents, and propan-2-yl linkage. Compare chemical shifts with analogs in and .
  • X-ray Crystallography: For absolute configuration determination, utilize SHELX programs () to solve crystal structures. demonstrates successful crystallization of thiophene-containing benzimidazoles.
  • HPLC-MS: Validate purity (>95%) using reverse-phase C18 columns (UV detection at 254 nm) and mass spectrometry for molecular ion confirmation.
    Reference:

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding affinity of this compound?

Methodological Answer:

  • QSAR Modeling: Use Quantum Chemistry and QSPR tools () to correlate structural descriptors (e.g., logP, polar surface area) with activity. Train models on datasets from (PubChem bioassay data).
  • Molecular Docking: Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina. suggests benzamide derivatives interact with enzymatic active sites via hydrogen bonding and hydrophobic interactions.
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.
    Reference:

Q. What strategies resolve contradictory data in solubility and stability studies?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods (aqueous buffers at pH 1.2–7.4) and compare with predicted solubility via ACD/Labs Percepta (). Discrepancies may arise from polymorphic forms ().
  • Degradation Studies: Conduct forced degradation under acidic, basic, oxidative, and photolytic conditions. Analyze degradation products via LC-MS. notes instability of thiazole-containing analogs under UV light.
  • Statistical Validation: Apply ANOVA to assess batch-to-batch variability. Use Design of Experiments (DoE) to isolate factors (e.g., temperature, pH) affecting stability.
    Reference:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications: Replace the thiophene ring with furan or pyridine () to alter electronic properties. Introduce electron-withdrawing groups (e.g., -CF3_3) to the benzamide ring ().
  • Side Chain Optimization: Vary the propan-2-yl group to cyclopropyl or tert-butyl for steric effects. shows ethylamino groups in pyrimidine analogs enhance target affinity.
  • Bioisosteric Replacement: Substitute the chloro-fluoro motif with bromo or nitro groups () while maintaining lipophilicity.
    Reference:

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